molecular formula C4H9NO B1278766 (R)-3-Aminotetrahydrofuran CAS No. 111769-26-7

(R)-3-Aminotetrahydrofuran

Cat. No.: B1278766
CAS No.: 111769-26-7
M. Wt: 87.12 g/mol
InChI Key: MIPHRQMEIYLZFZ-SCSAIBSYSA-N
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Description

(R)-Tetrahydrofuran-3-ylamine is a synthetic intermediate useful for pharmaceutical synthesis

Scientific Research Applications

Synthesis Methods

  • Synthetic Technology : The synthesis of (R)-3-aminotetrahydrofuran involves acylation and substitution steps, offering a more economical approach compared to other methods. Key methods include acylation with 4-methylbenzensulfonyl Chloride, substitution with NaN3, and reduction with Zn/NH4Cl (Yang Jianping, 2012).

Biological and Chemical Properties

  • DNA/RNA Binding Properties : this compound derivatives have been used in the synthesis of peptide nucleic acids (PNAs) exhibiting strong DNA binding affinity, specificity, and preference for DNA over RNA. Their incorporation into PNA structures reduces nonspecific interactions and self-aggregation (Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015).

Chemical Transformations

  • Iron-Catalyzed Annulation : A method for [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride, leads to the stereoselective synthesis of 2-aminotetrahydrofurans. This represents an efficient and atom-economic access to structures core to DNA and RNA (F. Benfatti, F. de Nanteuil, J. Waser, 2012).

Applications in Chemistry

  • Formation of Functionalised Derivatives : Acid-mediated transformations of enantiopure 3,6-dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives have been explored. These derivatives hold potential as ligands for selectin inhibition studies (Vjekoslav Dekaris, Bettina Bressel, H. Reissig, 2010).

  • Nucleophilic Allylation : The Pd/Et3B and Pd/Et2Zn systems effectively promote nucleophilic allylations of 2-aminotetrahydrofuran with allylic alcohols, applicable to the allylation of non-protective carbohydrates like ribose and deoxyribose (Y. Yamaguchi, Mariko Hashimoto, K. Tohyama, M. Kimura, 2011).

  • Heterocyclic Ligands in Hydroxyalkylation : Heterocyclic structures based on 3-aminotetrahydrofurans have been synthesized and evaluated as chiral ligands, showing significant induction levels in the condensation of n-BuLi on o-tolualdehyde (N. Duguet, S. Petit, P. Marchand, A. Harrison-Marchand, J. Maddaluno, 2008).

  • Tetrahydrofurane δ-Sugar Amino Acid Synthesis : A new branched tetrahydrofurane δ-sugar amino acid was synthesized using a bicyclic lactone obtained from the catalytic pyrolysis of cellulose, demonstrating potential in the creation of peptidomimetics with conformationally restricted structures (A. Defant, I. Mancini, C. Torri, Danilo Malferrari, D. Fabbri, 2011).

Specialized Uses

Properties

IUPAC Name

(3R)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHRQMEIYLZFZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451124
Record name (R)-3-Aminotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111769-26-7
Record name (R)-3-Aminotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Aminotetrahydrofuran hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing (R)-3-Aminotetrahydrofuran according to the research?

A1: The research article describes a synthetic method for this compound starting from (S)-3-hydroxyltetrahydrofuran. [] The process involves acylation with 4-methylbenzensulfonyl chloride, followed by substitution with sodium azide (NaN3) and finally reduction with zinc (Zn) and ammonium chloride (NH4Cl). This method proved to be more economical compared to previously reported methods, achieving a higher yield in the amine reduction step when using Zn/NH4Cl to reduce the organic azide. []

Q2: How was the synthesized this compound characterized in the study?

A2: The researchers confirmed the identity of all synthesized compounds, including this compound, using a combination of spectroscopic techniques: Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provided structural information and confirmed the successful synthesis of the target compound.

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